(S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various aromatic carbonyl and α-carbonyl ester derivatives . Biocatalysis, a process that uses natural catalysts, such as protein enzymes, to conduct chemical reactions, is also becoming a key tool in the synthesis of chiral drug intermediates .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the use of biocatalysis . For example, the reaction of 5-chloromethyl-6-nitrobenzo[1,3]dioxole with various aromatic carbonyl and α-carbonyl ester derivatives using the tetrakis(dimethylamino)ethylene (TDAE) methodology has been reported .Scientific Research Applications
Synthesis and Characterization
(S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid and its derivatives are involved in a myriad of synthesis processes. For instance, they are used in the synthesis of carbon-11-labeled CK1 inhibitors potentially used as PET radiotracers for imaging Alzheimer's disease. These inhibitors, synthesized from related compounds, demonstrate intricate chemical reactions and substantial radiochemical yield, purity, and molar activity, marking their importance in neurological research (Gao, Wang, & Zheng, 2018). Similarly, the compound's derivatives have been synthesized and studied for their potential applications in fluorescence derivatisation of amino acids and dual fluorescence emissions, exhibiting significant fluorescence properties and dual emissions under varied conditions (Frade, Barros, Moura, & Gonçalves, 2007); (Singh & Baruah, 2017). These properties are pivotal in biological assays and molecular biology applications.
Biological Activity and Pharmaceutical Research
The compound and its analogs have been instrumental in pharmaceutical research. They have been used to synthesize and evaluate antibacterial activity, showcasing significant inhibitory activities against various bacterial strains (Kadian, Maste, & Bhat, 2012); (Kumar, Premnath, Obadiah, Durairaj, Ramanathan, & Vasanthkumar, 2019). Furthermore, their involvement in synthesizing organotin carboxylates, which exhibit supramolecular structures and potential for forming chelates, highlights their significance in coordination chemistry and material science (Xiao, Han, Mei, Zhu, Shao, Liang, Tian, & Xu, 2013).
Material Science and Chemical Engineering
The compound is also found in studies related to material science and chemical engineering. It plays a role in forming hydrogels and is involved in reactions that are central to the development of novel materials with potential applications in various industries, including medical applications (Aly & El-Mohdy, 2015).
Future Directions
The future directions in the study of compounds like “(S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid” could involve further exploration of their synthesis, characterization, and potential biological activities. The development and increased utilization of biocatalysis for the production of drugs with an emphasis on green chemistry can also be expected .
properties
IUPAC Name |
(3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8/h1-3,7H,4-5,11H2,(H,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWMFJZOSZPAHI-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353311 | |
Record name | (3S)-3-Amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid | |
CAS RN |
723284-83-1 | |
Record name | (βS)-β-Amino-1,3-benzodioxole-5-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=723284-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-Amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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